molecular formula C60H86O18 B586947 Ciguatoxin-2 CAS No. 142185-85-1

Ciguatoxin-2

Cat. No.: B586947
CAS No.: 142185-85-1
M. Wt: 1095.33
InChI Key: RWSYPPRKMNWNII-VYQNUHOXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ciguatoxins, including ciguatoxin-2, is complex due to their intricate polyether structures. The synthetic routes typically involve multiple steps of cyclization and functional group transformations. Key steps include:

Industrial Production Methods: Industrial production of this compound is not common due to its complexity and the natural abundance of the toxin in marine environments. Instead, extraction from contaminated fish is the primary method of obtaining this compound .

Biological Activity

Ciguatoxin-2 (CTX-2) is a potent marine neurotoxin produced by dinoflagellates, primarily from the genera Gambierdiscus and Fukuyoa. It is one of the compounds responsible for ciguatera fish poisoning (CFP), a significant health concern in tropical and subtropical regions. This article delves into the biological activity of CTX-2, focusing on its mechanisms of action, toxicity profiles, and recent research findings.

Ciguatoxins, including CTX-2, possess a complex polyether structure that allows them to interact with voltage-gated sodium channels (VGSCs) in neuronal cells. The binding of CTX-2 to these channels results in prolonged depolarization and increased neuronal excitability, leading to symptoms associated with CFP.

Key Mechanisms:

  • Voltage-Gated Sodium Channels : CTX-2 enhances the opening of VGSCs, causing an influx of sodium ions into neurons, which can lead to excitotoxicity and subsequent neuronal damage .
  • Calcium Signaling : Studies show that CTX-2 can sensitize sensory neurons by increasing intracellular calcium levels, which is mediated through the activation of various ion channels such as TRPA1 and TRPV4 .

Toxicity Profiles

The toxicity of CTX-2 has been evaluated through various in vivo studies. The median lethal dose (LD50) for CTX-2 has been reported to range from 0.25 to 2.3 µg/kg when administered intraperitoneally in mice . This potency underscores the significant risk posed by ciguatoxins in contaminated fish.

Comparative Toxicity Table

CompoundLD50 (µg/kg)Source
Ciguatoxin-10.25Gambierdiscus spp.
This compound0.9Gambierdiscus spp.
Ciguatoxin-32.3Gambierdiscus spp.
Maitotoxin50Various dinoflagellates

Case Studies

Recent studies have highlighted the effects of CTX-2 on sensory neurons and its role in mediating pain and pruritus:

  • Sensitization of Sensory Neurons : A study demonstrated that exposure to CTX-2 resulted in heightened sensitivity of sensory neurons, implicating it in pain pathways . This sensitization was attributed to increased release of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).
  • Excitotoxicity : Another research finding indicated that prolonged exposure to CTX-2 could induce excitotoxicity in motor neurons, leading to irreversible motor deficits . This highlights the potential long-term neurological impacts of ciguatera poisoning.

Research Findings

Recent investigations into CTX-2 have provided insights into its biological activity:

  • Ion Channel Interaction : Research has shown that CTX-2 preferentially binds to specific subtypes of sodium channels, enhancing their activity and contributing to the neurotoxic effects observed in affected individuals .
  • In Vivo Studies : A comprehensive study evaluated the subchronic effects of ciguatoxins on mice over a 28-day period, revealing significant alterations in biochemical parameters indicative of neurotoxicity .

Properties

IUPAC Name

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45S,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(E,3S)-3,4-dihydroxybut-1-enyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86O18/c1-29-22-42-44(25-48-54(75-42)31(3)52(64)58-55(76-48)30(2)32(4)60(78-58)20-9-21-66-60)72-46-27-51-59(5,77-47(46)23-29)50(63)26-45-36(73-51)12-7-6-11-35-37(70-45)16-17-39-38(68-35)18-19-40-43(69-39)24-49-57(74-40)53(65)56-41(71-49)13-8-10-34(67-56)15-14-33(62)28-61/h6-8,10,14-19,29-58,61-65H,9,11-13,20-28H2,1-5H3/b7-6-,15-14+/t29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSYPPRKMNWNII-VYQNUHOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)O)(OC6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)O)(O[C@@H]6C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018111
Record name Ciguatoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1095.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142185-85-1
Record name Ciguatoxin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142185-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciguatoxin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142185851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciguatoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIGUATOXIN-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FEM1MON3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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